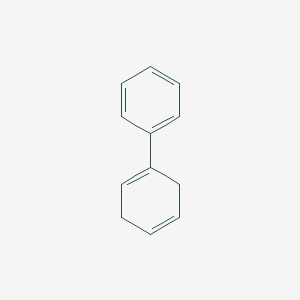

2-Phenyl-1,4-cyclohexadiene

Description

Structure

3D Structure

Properties

CAS No. |

13703-52-1 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

cyclohexa-1,4-dien-1-ylbenzene |

InChI |

InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,10H,6,9H2 |

InChI Key |

CNALYQPYMGMRKP-UHFFFAOYSA-N |

SMILES |

C1C=CCC(=C1)C2=CC=CC=C2 |

Canonical SMILES |

C1C=CCC(=C1)C2=CC=CC=C2 |

Other CAS No. |

13703-52-1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C12H12

- Molecular Weight: 156.22 g/mol

- CAS Number: 13703-52-1

- IUPAC Name: Cyclohexa-1,4-dien-1-ylbenzene

- InChI Key: CNALYQPYMGMRKP-UHFFFAOYSA-N

Chromatography and Separation Techniques

2-Phenyl-1,4-cyclohexadiene is utilized in chromatography, particularly in High-Performance Liquid Chromatography (HPLC). It can be analyzed using reverse-phase HPLC methods, which are effective for separating compounds in complex mixtures. A specific application involves the use of Newcrom R1 HPLC columns, which allow for the separation of 2,5-Cyclohexadiene-1,4-dione derivatives under mild conditions. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility .

| Method | Mobile Phase | Application |

|---|---|---|

| HPLC | Acetonitrile + Water | Separation and analysis of compounds |

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of various organic materials. Its structure allows it to participate in several chemical reactions, including Diels-Alder reactions and other cycloaddition processes. This versatility makes it valuable in synthetic organic chemistry for creating more complex molecules.

Photochemical Studies

This compound has been studied for its photochemical properties. Its ability to undergo photochemical reactions can be exploited in the development of light-sensitive materials and photoinitiators used in polymerization processes .

Case Study 1: HPLC Analysis

A study demonstrated the effectiveness of HPLC methods using this compound for the analysis of pharmaceutical compounds. The research highlighted how this compound could facilitate the separation of active pharmaceutical ingredients from impurities, showcasing its utility in quality control processes within pharmaceutical manufacturing.

Case Study 2: Synthetic Pathways

In another investigation, researchers explored synthetic pathways involving this compound to produce novel polymers with enhanced properties. The study revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers.

Comparison with Similar Compounds

1,2-Diphenyl-1,4-cyclohexadiene

Structural Differences :

- Additional phenyl group at C1, resulting in C₁₈H₁₆.

Synthesis : - Prepared similarly via catalytic Diels-Alder cycloaddition, highlighting the versatility of this method for aryl-substituted cyclohexadienes .

Properties : - Increased steric hindrance and π-conjugation compared to 2-phenyl derivative.

- Characterized using advanced spectroscopic techniques, though biological or industrial applications remain unexplored in the evidence .

Gamma-Terpinene (1-Isopropyl-4-methyl-1,4-cyclohexadiene)

Structural Differences :

- Methyl and isopropyl substituents instead of phenyl (C₁₀H₁₆).

Natural Occurrence : - Isolated from orchids (e.g., Brasiliorchis picta) .

Biological Activity : - Exhibits anti-inflammatory, antimicrobial, and anticancer properties, unlike 2-phenyl-1,4-cyclohexadiene, which lacks reported bioactivity .

Applications :

1-Methyl-1,4-cyclohexadiene and 1,5-Dimethyl-1,4-cyclohexadiene

Structural Differences :

- Methyl substituents at C1 (C₇H₁₀) or C1/C5 (C₈H₁₂).

Synthesis : - Prepared via partial reduction of substituted benzenes (e.g., o-xylene) or direct alkylation .

Physical Properties : - Volatile liquids with low boiling points; 1-methyl derivative is flammable and stabilized with BHT .

Applications : - Primarily used as reagents in organic synthesis, contrasting with this compound’s underexplored utility .

Halogenated Derivatives (e.g., Heptafluoro-1,4-cyclohexadiene)

Structural Differences :

- Halogen substituents (e.g., Cl, F) instead of phenyl.

Reactivity : - Fluorination reactions are sterically challenging and yield incomplete substitution due to ring strain, unlike phenyl-substituted analogs .

Stability : - Halogens enhance electron-withdrawing effects, increasing stability toward nucleophilic attack compared to aryl-substituted derivatives .

Polyenes (e.g., (3E,5E,7E)-Nona-1,3,5,7-tetraene)

Q & A

Q. What synthetic strategies are effective for preparing substituted 1,4-cyclohexadiene derivatives like 2-phenyl-1,4-cyclohexadiene?

Methodological Answer: Ketene cycloaddition is a viable synthetic route for cyclohexadiene derivatives. For example, 4-methoxy-1,4-cyclohexadiene was synthesized via [2+2] cycloaddition of ketenes and dienophiles, with reaction conditions optimized for temperature (-78°C) and solvent (THF) to favor regioselectivity . For phenyl-substituted analogs, introducing electron-withdrawing groups (e.g., phenyl) may require modified dienophiles or photochemical activation. Retrosynthetic analysis (Scheme 1 in ) can guide monomeric precursor design.

Q. How can spectroscopic techniques resolve structural ambiguities in substituted 1,4-cyclohexadienes?

Methodological Answer: Electronic transitions in cyclohexadienes, such as spin-forbidden singlet-triplet transitions, can be studied using electron energy-loss spectroscopy (EELS) and angular-dependent differential cross-section (DCS) measurements. For example, 1,4-cyclohexadiene exhibits a low-energy triplet transition at ~4.29 eV, confirmed by theoretical calculations (e.g., Allinger et al. ). NMR analysis of splitting patterns (e.g., tert-butylcyclohexene isomers in ) and GC-MS for volatile derivatives (e.g., 1-methyl-4-isopropyl-1,4-cyclohexadiene in ) are critical for structural validation.

Q. What are the stability challenges for storing substituted 1,4-cyclohexadienes?

Methodological Answer: Substituted cyclohexadienes (e.g., 1-methyl-1,4-cyclohexadiene) are volatile and prone to oxidation. Stabilization requires inert atmospheres (argon/nitrogen), low-temperature storage (-20°C), and inhibitors like BHT . Contamination risks (e.g., p-tert-butylphenol in methoxy derivatives ) necessitate rigorous purification via column chromatography or distillation.

Advanced Research Questions

Q. How do phenyl substituents influence the electronic properties of 1,4-cyclohexadienes?

Methodological Answer: Phenyl groups alter conjugation and electron density. Computational studies (e.g., DFT or CASSCF) can predict shifts in triplet-state energies. For example, norbornadiene’s triplet splitting (~0.3–0.4 eV ) suggests similar effects in phenyl derivatives. UV-Vis and EELS can experimentally validate these shifts, with comparisons to unsubstituted 1,4-cyclohexadiene (4.07 eV triplet energy ).

Q. How can computational methods predict reactivity in Diels-Alder reactions involving this compound?

Methodological Answer: Frontier molecular orbital (FMO) analysis identifies electron-rich diene regions. For 1,4-cyclohexadiene, the HOMO is localized on the conjugated double bonds. Phenyl substitution may lower the HOMO energy, reducing reactivity. Transition-state modeling (e.g., Gaussian or ORCA) with dienophiles like maleic anhydride can quantify activation barriers . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) is recommended.

Q. How to address contradictions in spectroscopic data for substituted cyclohexadienes?

Methodological Answer: Contradictions often arise from isomerization or impurities. For example, Birch reductions of methoxy derivatives can yield demethylated byproducts (e.g., p-tert-butylphenol ). Multi-technique validation is essential:

- IR/Raman : Confirm functional groups (e.g., C=C stretches at ~1650 cm⁻¹).

- NMR : Use NOESY to distinguish regioisomers (e.g., 1-methyl vs. 4-methyl substitution).

- GC-MS : Identify low-boiling contaminants (e.g., isomeric tert-butylcyclohexenes ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.